molecular formula C13H10Cl2N2O4S B11019425 2,5-dichloro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide CAS No. 6107-65-9

2,5-dichloro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide

Cat. No.: B11019425
CAS No.: 6107-65-9
M. Wt: 361.2 g/mol
InChI Key: JDAFNABZTJMZCL-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide is a chemical compound with the molecular formula C13H10Cl2N2O4S.

Preparation Methods

The synthesis of 2,5-dichloro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-methyl-3-nitroaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,5-dichloro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases such as triethylamine. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-dichloro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

CAS No.

6107-65-9

Molecular Formula

C13H10Cl2N2O4S

Molecular Weight

361.2 g/mol

IUPAC Name

2,5-dichloro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C13H10Cl2N2O4S/c1-8-11(3-2-4-12(8)17(18)19)16-22(20,21)13-7-9(14)5-6-10(13)15/h2-7,16H,1H3

InChI Key

JDAFNABZTJMZCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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